molecular formula C22H24IN3O4S B1674080 L-749372 CAS No. 159183-70-7

L-749372

Cat. No.: B1674080
CAS No.: 159183-70-7
M. Wt: 553.4 g/mol
InChI Key: JKCIKWIXDFDPQX-FQEVSTJZSA-N
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Description

L-749372 is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenesulfonamide core, a hydroxypropyl group, a pyridinyloxy group, and an iodine atom. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-749372 typically involves multiple steps, including the formation of the benzenesulfonamide core, the introduction of the hydroxypropyl and pyridinyloxy groups, and the iodination process. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

L-749372 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The iodine atom in the compound can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and the major products formed.

Scientific Research Applications

L-749372 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and antimicrobial activity.

    Industry: Utilized in the production of dyes, photochemicals, and disinfectants.

Mechanism of Action

The mechanism of action of L-749372 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial growth.

Comparison with Similar Compounds

L-749372 can be compared with other similar compounds, such as:

    Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyridinyloxy compounds: These compounds contain the pyridinyloxy group and are known for their diverse biological activities.

    Iodinated organic compounds: The presence of iodine in these compounds often enhances their reactivity and biological activity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

159183-70-7

Molecular Formula

C22H24IN3O4S

Molecular Weight

553.4 g/mol

IUPAC Name

N-[4-[2-[[(2S)-2-hydroxy-3-pyridin-3-yloxypropyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide

InChI

InChI=1S/C22H24IN3O4S/c23-18-5-9-22(10-6-18)31(28,29)26-19-7-3-17(4-8-19)11-13-25-14-20(27)16-30-21-2-1-12-24-15-21/h1-10,12,15,20,25-27H,11,13-14,16H2/t20-/m0/s1

InChI Key

JKCIKWIXDFDPQX-FQEVSTJZSA-N

Isomeric SMILES

C1=CC(=CN=C1)OC[C@H](CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O

SMILES

C1=CC(=CN=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O

Canonical SMILES

C1=CC(=CN=C1)OCC(CNCCC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)I)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-749372;  L 749372;  L749372; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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